[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

Catalog No.
S930815
CAS No.
1566512-35-3
M.F
C13H19F2N
M. Wt
227.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-y...

CAS Number

1566512-35-3

Product Name

[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine

Molecular Formula

C13H19F2N

Molecular Weight

227.29 g/mol

InChI

InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3

InChI Key

YDSPWJMYLYLZBW-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F

Canonical SMILES

CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F

The compound (2,4-Difluorophenyl)methylamine is an organic molecule characterized by a difluorophenyl group attached to a tertiary amine. Its structure consists of a 2,4-difluorophenyl moiety linked to a 3,3-dimethylbutan-2-yl group via a methylene bridge. This configuration grants the compound unique chemical properties and potential biological activities.

There is no known mechanism of action for this compound as its function in biological systems or interaction with other molecules is unknown.

  • No safety information is available regarding flammability, reactivity, or toxicity.

The chemical reactivity of (2,4-Difluorophenyl)methylamine can be categorized into several reaction types:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, where it can react with electrophiles.
  • Acid-Base Reactions: The amine can act as a base, accepting protons under acidic conditions.
  • Oxidation Reactions: The tertiary amine may be oxidized to form N-oxides or other derivatives.

These reactions are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

Preliminary studies indicate that (2,4-Difluorophenyl)methylamine may exhibit significant biological activity. Compounds with similar structural features often show interactions with various biological targets, including receptors and enzymes. For instance, the difluorophenyl moiety is known to enhance lipophilicity and may improve binding affinity to certain receptors .

Several synthetic routes can be employed to produce (2,4-Difluorophenyl)methylamine:

  • Alkylation of Amines: The compound can be synthesized through the alkylation of a suitable amine precursor with a difluorobenzyl halide.
  • Reduction Reactions: Starting from corresponding ketones or imines, reduction processes can yield the desired amine.
  • Multi-step Synthesis: A more complex synthesis might involve multiple steps including protection-deprotection strategies and functional group interconversions.

Each method offers different advantages in terms of yield and purity.

The potential applications of (2,4-Difluorophenyl)methylamine span various fields:

  • Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Its unique properties might be explored in polymer chemistry or as an additive in materials science.

Interaction studies involving (2,4-Difluorophenyl)methylamine focus on its binding affinities with biological macromolecules. Techniques such as molecular docking and high-throughput screening are used to assess how this compound interacts with various receptors and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects .

Several compounds share structural similarities with (2,4-Difluorophenyl)methylamine, which can be compared based on their biological activity and chemical properties:

Compound NameStructural FeaturesBiological Activity
1. (2-Fluorophenyl)methylamineFluorophenyl groupModerate receptor binding
2. (4-Chlorophenyl)methylamineChlorophenyl groupHigh activity against certain targets
3. (3-Nitrophenyl)methylamineNitrophenyl groupKnown for anti-inflammatory properties

Uniqueness of (2,4-Difluorophenyl)methylamine

What distinguishes (2,4-Difluorophenyl)methylamine from these similar compounds is its specific combination of fluorination patterns and its tertiary amine structure. This unique configuration may enhance its pharmacological profile compared to other derivatives.

XLogP3

3.6

Dates

Last modified: 08-16-2023

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